2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
CAS No.: 877655-33-9
VCID: VC4447178
Molecular Formula: C21H18N4O5S2
Molecular Weight: 470.52
* For research use only. Not for human or veterinary use.
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide - 877655-33-9](/images/structure/VC4447178.png)
Description |
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that combines elements of thienopyrimidine and acetamide chemistry. This compound is structurally related to other thienopyrimidine derivatives but lacks specific literature detailing its synthesis or biological activity. Molecular FormulaGiven its structural components, this compound would have a molecular formula similar to C24H20N5O5S, although exact confirmation requires detailed spectroscopic analysis. Synthesis ConsiderationsWhile there are no specific reports on the synthesis of this exact compound in available literature up to now (February 2025), related compounds like N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 877655-08-8) suggest that similar synthetic routes might involve multi-step reactions using commercially available reagents. Potential Synthetic PathwaysSynthesis could involve:
Biological ActivityThere is no direct information available regarding the biological activity or potential applications of this specific compound in scientific literature as of February 2025. |
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CAS No. | 877655-33-9 |
Product Name | 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide |
Molecular Formula | C21H18N4O5S2 |
Molecular Weight | 470.52 |
IUPAC Name | 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C21H18N4O5S2/c1-30-16-4-2-3-15(11-16)24-20(27)19-17(9-10-31-19)23-21(24)32-12-18(26)22-13-5-7-14(8-6-13)25(28)29/h2-8,11H,9-10,12H2,1H3,(H,22,26) |
Standard InChIKey | JKTLMXCHDQVLCS-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Solubility | not available |
PubChem Compound | 18563228 |
Last Modified | Aug 16 2023 |
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